Cas no 530-91-6 (1,2,3,4-Tetrahydronaphthalen-2-ol)

1,2,3,4-Tetrahydronaphthalen-2-ol is a partially hydrogenated naphthol derivative with the molecular formula C₁₀H₁₂O. This compound features a hydroxyl group attached to the second carbon of a tetrahydronaphthalene ring, imparting both aromatic and aliphatic characteristics. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, fragrances, and specialty chemicals. Its partially saturated structure enhances stability while retaining reactivity for further functionalization. The compound is valued for its balanced polarity, facilitating solubility in both organic and aqueous media, which broadens its applicability in synthetic routes. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
1,2,3,4-Tetrahydronaphthalen-2-ol structure
530-91-6 structure
Product Name:1,2,3,4-Tetrahydronaphthalen-2-ol
CAS No:530-91-6
MF:C10H12O
MW:148.201683044434
MDL:MFCD00045575
CID:93638
PubChem ID:10747
Update Time:2025-10-31

1,2,3,4-Tetrahydronaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydro-2-naphthol
    • 1,2,3,4-tetrahydronaphthalen-2-ol
    • 1,2,3,4-tetrahydro-2-naphthaleno
    • 1,2,3,4-Tetrahydro-2-naphthalenol
    • 1,2,3,4-tetrahydro-2-naphtho
    • 2-hydroxytetraline
    • 2-Naphthalenol, 1,2,3,4-tetrahydro-
    • 2-Naphthol, 1,2,3,4-tetrahydro-
    • 2-tetralinol
    • Ac-beta-tetralol
    • 2-HYDROXYTETRALIN
    • beta-Tetralol
    • Tetrahydronaphthol-2
    • .beta.-Tetralol
    • Ac-tetrahydro-beta-naphthol
    • JWQYZECMEPOAPF-UHFFFAOYSA-N
    • 1,2,3,4-tetrahydro-naphthalen-2-ol
    • (S)-1,2,3,4-tetrahydronaphthalen-2-ol
    • WLN: L66&TJ HQ
    • 1,3,4-Tetrahydro-
    • SCHEMBL291460
    • 2-Naphthol,2,3,4-tetrahydro-
    • 1,3,4-Tetrahydro-2-naphthol
    • 1,2,3,4-TETRAHYDRO-2-NAPHTHOL, (+/-)-
    • 2-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE
    • .BETA.-TETRALOL [HSDB]
    • AKOS005138106
    • NSC5669
    • 1,2,3,4-Tetrahydro-2 naphthol
    • T3763
    • FT-0612640
    • NSC44875
    • UNII-6AE2V413JI
    • CS-W004310
    • AI3-05563
    • 2-Naphthalenol,2,3,4-tetrahydro-
    • MFCD00045575
    • NSC-44875
    • SY056861
    • NS00001787
    • NSC-5669
    • Tetralol
    • 6AE2V413JI
    • 3-06-00-02460 (Beilstein Handbook Reference)
    • NSC 44875
    • 2-tetralol
    • HSDB 5679
    • AB88871
    • 530-91-6
    • Z445987178
    • SCHEMBL13998125
    • Q27264409
    • Ac-tetrahydro-.beta.-naphthol
    • EN300-69633
    • EINECS 208-497-8
    • DS-11544
    • TETRALOL [MI]
    • AMY6059
    • DTXSID60870589
    • 1,2,3,4-Tetrahydro-2-napthol
    • BRN 2046968
    • DB-018712
    • 1,2,3,4-Tetrahydronaphthalen-2-ol
    • MDL: MFCD00045575
    • Inchi: 1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2
    • InChI Key: JWQYZECMEPOAPF-UHFFFAOYSA-N
    • SMILES: OC1CC2C=CC=CC=2CC1
    • BRN: 2046968

Computed Properties

  • Exact Mass: 148.08900
  • Monoisotopic Mass: 148.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: White to brown viscous liquid
  • Density: 0.9332 (rough estimate)
  • Melting Point: 16°C(lit.)
  • Boiling Point: 140°C/12mmHg(lit.)
  • Flash Point: 98.4°C
  • Refractive Index: 1.562-1.564
  • PSA: 20.23000
  • LogP: 1.53620
  • Merck: 9222
  • Solubility: Not determined

1,2,3,4-Tetrahydronaphthalen-2-ol Security Information

1,2,3,4-Tetrahydronaphthalen-2-ol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,2,3,4-Tetrahydronaphthalen-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219005602-5g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
5g
$283.25 2023-09-01
Alichem
A219005602-10g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
10g
$508.80 2023-09-01
Alichem
A219005602-25g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
25g
$971.62 2023-09-01
Chemenu
CM238358-5g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
5g
$257 2021-08-04
Chemenu
CM238358-10g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
10g
$449 2021-08-04
Chemenu
CM238358-25g
1,2,3,4-Tetrahydronaphthalen-2-ol
530-91-6 95%
25g
$898 2021-08-04
ChemScence
CS-W004310-1g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 ≥97.0%
1g
$50.0 2022-04-27
ChemScence
CS-W004310-5g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 ≥97.0%
5g
$146.0 2022-04-27
ChemScence
CS-W004310-10g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 ≥97.0%
10g
$234.0 2022-04-27
ChemScence
CS-W004310-25g
1,2,3,4-tetrahydronaphthalen-2-ol
530-91-6 ≥97.0%
25g
$409.0 2022-04-27

1,2,3,4-Tetrahydronaphthalen-2-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 60 min, 14 MPa, 170 °C
Reference
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Graphite Solvents: Methanol ;  20 - 60 h, 1 atm, rt
Reference
Rhodium/graphite-catalyzed hydrogenation of carbocyclic and heterocyclic aromatic compounds
Falini, Giuseppe; et al, Synthesis, 2009, (14), 2440-2446

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: dl-Tartaric acid ,  Hydroxylapatite (Ca5(OH)(PO4)3) ,  Nickel Solvents: Hexane ;  10 bar, rt → 150 °C; 10 h, 150 °C
Reference
Tartaric Acid-Assisted Synthesis of Well-Dispersed Ni Nanoparticles Supported on Hydroxyapatite for Efficient Phenol Hydrogenation
Zhu, Longfei; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10526-10536

1,2,3,4-Tetrahydronaphthalen-2-ol Raw materials

1,2,3,4-Tetrahydronaphthalen-2-ol Preparation Products

1,2,3,4-Tetrahydronaphthalen-2-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:530-91-6)1,2,3,4-Tetrahydronaphthalen-2-ol
Order Number:A829398
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:11
Price ($):188.0
Email:sales@amadischem.com

1,2,3,4-Tetrahydronaphthalen-2-ol Related Literature

Additional information on 1,2,3,4-Tetrahydronaphthalen-2-ol

Introduction to 1,2,3,4-Tetrahydronaphthalen-2-ol (CAS No. 530-91-6)

1,2,3,4-Tetrahydronaphthalen-2-ol, chemically known by its CAS number 530-91-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This tetrahydronaphthalene derivative has garnered attention due to its unique structural properties and potential applications in various chemical syntheses. The compound belongs to the naphthalene family but features a fully hydrogenated backbone, which imparts distinct reactivity and utility in synthetic pathways.

The molecular structure of 1,2,3,4-Tetrahydronaphthalen-2-ol consists of a naphthalene core with all four double bonds replaced by single bonds, resulting in a saturated ring system. This modification enhances its stability while retaining the aromatic character of the naphthalene moiety. The presence of the hydroxyl group at the 2-position introduces polarity and functionalization possibilities, making it a versatile intermediate in organic synthesis.

In recent years, 1,2,3,4-Tetrahydronaphthalen-2-ol has been explored for its role in pharmaceutical development. Its scaffold is reminiscent of many bioactive molecules, suggesting potential applications in drug design. Researchers have leveraged its structural features to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the 2-hydroxyl position have led to compounds exhibiting promising antimicrobial and anti-inflammatory activities.

One of the most intriguing aspects of 1,2,3,4-Tetrahydronaphthalen-2-ol is its utility as a building block in constructing more complex molecules. The compound’s ability to undergo various chemical transformations—such as oxidation, reduction, and coupling reactions—makes it invaluable in synthetic chemistry. Recent studies have highlighted its use in constructing heterocyclic frameworks, which are prevalent in many therapeutic agents. The ability to functionalize the naphthalene core allows for the creation of diverse pharmacophores essential for drug discovery.

The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-ol typically involves catalytic hydrogenation of naphthalene or its derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, enabling larger-scale production. Modern techniques such as flow chemistry have further optimized the synthesis process, reducing reaction times and improving yields. These advancements make 1,2,3,4-Tetrahydronaphthalen-2-ol more accessible for industrial applications.

From a medicinal chemistry perspective, the hydroxyl group in 1,2,3,4-Tetrahydronaphthalen-2-ol serves as a critical site for further derivatization. Alkylations and etherifications at this position have yielded compounds with improved solubility and bioavailability. Additionally, the tetrahydropyranone core has been investigated for its potential role in enzyme inhibition. Several studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The versatility of 1,2,3,4-Tetrahydronaphthalen-2-ol extends beyond pharmaceuticals into materials science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors and liquid crystals. Researchers are exploring its incorporation into polymer matrices to enhance thermal stability and electronic properties. These applications underscore the broad utility of this compound across multiple scientific disciplines.

In conclusion,1 , 2 , 3 , 4 - Tetrahydronaphthalen - 2 - ol ( CAS No . 530 - 91 - 6 ) stands as a pivotal compound with far-reaching implications in chemistry and medicine . Its unique structural attributes , coupled with recent advancements in synthetic methodologies , continue to drive innovation . As research progresses , we can anticipate even more profound insights into its potential applications , solidifying its role as a cornerstone in modern chemical research .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:530-91-6)1,2,3,4-Tetrahydronaphthalen-2-ol
A829398
Purity:99%
Quantity:10g
Price ($):188.0
Email